

Application Notes and Protocols for Identifying Involucrin Binding Partners via Co-immunoprecipitation

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Compound of Interest

Compound Name: *Involucrin*

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These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of **involucrin** (IVL) binding partners using co-immunoprecipitation (Co-IP) coupled with mass spectrometry or Western blotting.

Introduction

Involucrin is a key structural protein expressed in the cytoplasm of keratinocytes and is essential for the formation of the cornified envelope, a critical component of the skin's barrier function. It is a highly reactive, soluble protein that becomes cross-linked to other proteins by transglutaminases during the terminal differentiation of epidermal cells.[1] Understanding the protein-protein interactions of **involucrin** is crucial for elucidating the molecular mechanisms of skin barrier formation and for identifying potential therapeutic targets in various skin disorders. Co-immunoprecipitation is a robust technique to isolate **involucrin** and its interacting partners from cell lysates.[2][3]

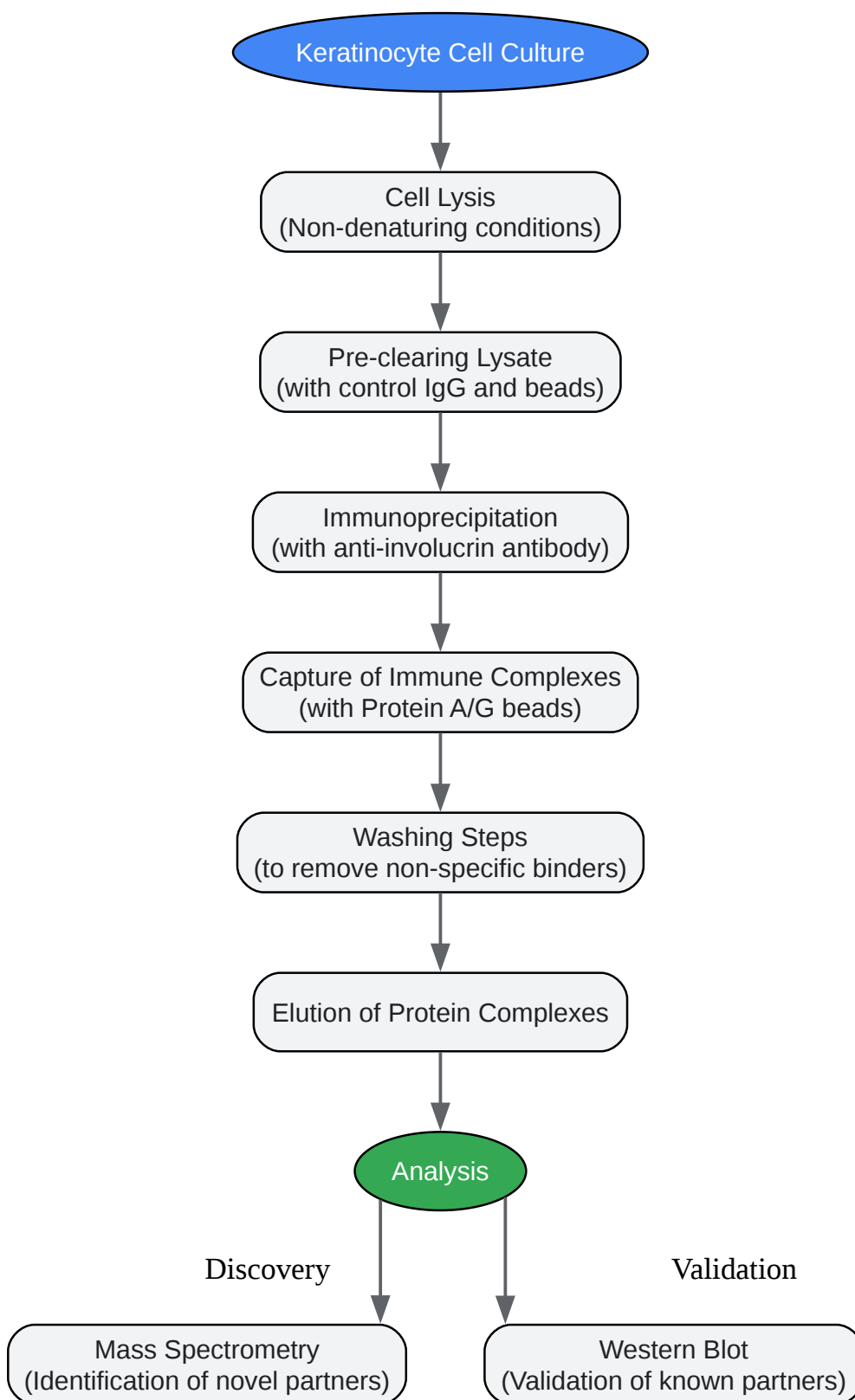
Known Involucrin Binding Partners

Involucrin is known to interact with several other proteins to form the cornified envelope. These interactions are crucial for the structural integrity of the epidermis.

Interacting Protein	Function in Cornified Envelope Formation
Loricrin	A major component of the cornified envelope, cross-linked to involucrin.[1]
Envoplakin	A plakin family protein that links desmosomes and the cornified envelope.
Periplakin	Another plakin family protein that forms a scaffold with envoplakin and involucrin.
Small Proline-Rich Proteins (SPRRs)	Cross-linked to the cornified envelope, with their expression following that of involucrin.[4]
Keratins	Intermediate filament proteins that provide structural support to epithelial cells.
Desmosomal Proteins	Proteins involved in cell-cell adhesion, providing mechanical strength to tissues.[1]

Experimental Workflow for Involucrin Co-Immunoprecipitation

The following diagram outlines the general workflow for identifying **involucrin** binding partners using Co-IP followed by mass spectrometry or Western blot analysis.



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Figure 1: General workflow for **involucrin** Co-IP.

Detailed Protocols

Protocol 1: Co-immunoprecipitation of Involucrin from Keratinocyte Lysates

This protocol describes the immunoprecipitation of endogenous **involucrin** from cultured human keratinocytes.

Materials:

- Cultured human keratinocytes
- Phosphate-buffered saline (PBS), ice-cold
- Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors
- Anti-**involucrin** antibody (validated for IP)
- Normal rabbit or mouse IgG (isotype control)
- Protein A/G magnetic beads or agarose slurry
- Wash Buffer: Co-IP Lysis Buffer with 500 mM NaCl
- Elution Buffer: 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer

Procedure:

- Cell Culture and Harvest:
 - Culture human keratinocytes to 80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
- Cell Lysis:

- Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cell lysate) to a pre-chilled tube.
- Pre-clearing the Lysate:
 - Determine the protein concentration of the lysate using a BCA or Bradford assay.
 - To 1 mg of total protein, add 20 µL of Protein A/G bead slurry and 1 µg of control IgG.
 - Incubate on a rotator for 1 hour at 4°C.
 - Centrifuge at 1,000 x g for 1 minute at 4°C and discard the bead pellet.
- Immunoprecipitation:
 - To the pre-cleared lysate, add 2-5 µg of anti-**involucrin** antibody.
 - As a negative control, add the same amount of isotype control IgG to a separate tube of pre-cleared lysate.
 - Incubate on a rotator for 4 hours to overnight at 4°C.
- Capture of Immune Complexes:
 - Add 30 µL of Protein A/G bead slurry to each immunoprecipitation reaction.
 - Incubate on a rotator for 1-2 hours at 4°C.
 - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic stand for magnetic beads).
- Washing:
 - Discard the supernatant.

- Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer and twice with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
- Elution:
 - For analysis by Western blot, resuspend the beads in 30-50 μ L of 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
 - For analysis by mass spectrometry, elute the protein complexes by adding 50-100 μ L of 0.1 M glycine, pH 2.5, and incubating for 5-10 minutes at room temperature. Neutralize the eluate with 1 M Tris-HCl, pH 8.5.

Protocol 2: Analysis of Co-immunoprecipitated Proteins

A. Western Blot Analysis:

- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against a suspected **involucrin** binding partner (e.g., anti-loricrin, anti-periplakin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

B. Mass Spectrometry Analysis:

- The eluted protein sample is subjected to in-solution or in-gel trypsin digestion.

- The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The MS/MS data is searched against a human protein database to identify the co-immunoprecipitated proteins.
- Identified proteins are filtered against the negative control (isotype IgG pull-down) to distinguish specific binding partners from non-specific contaminants.

Data Presentation

Quantitative data from mass spectrometry analysis can be presented to compare the abundance of proteins co-immunoprecipitated with **involucrin** versus a control IgG.

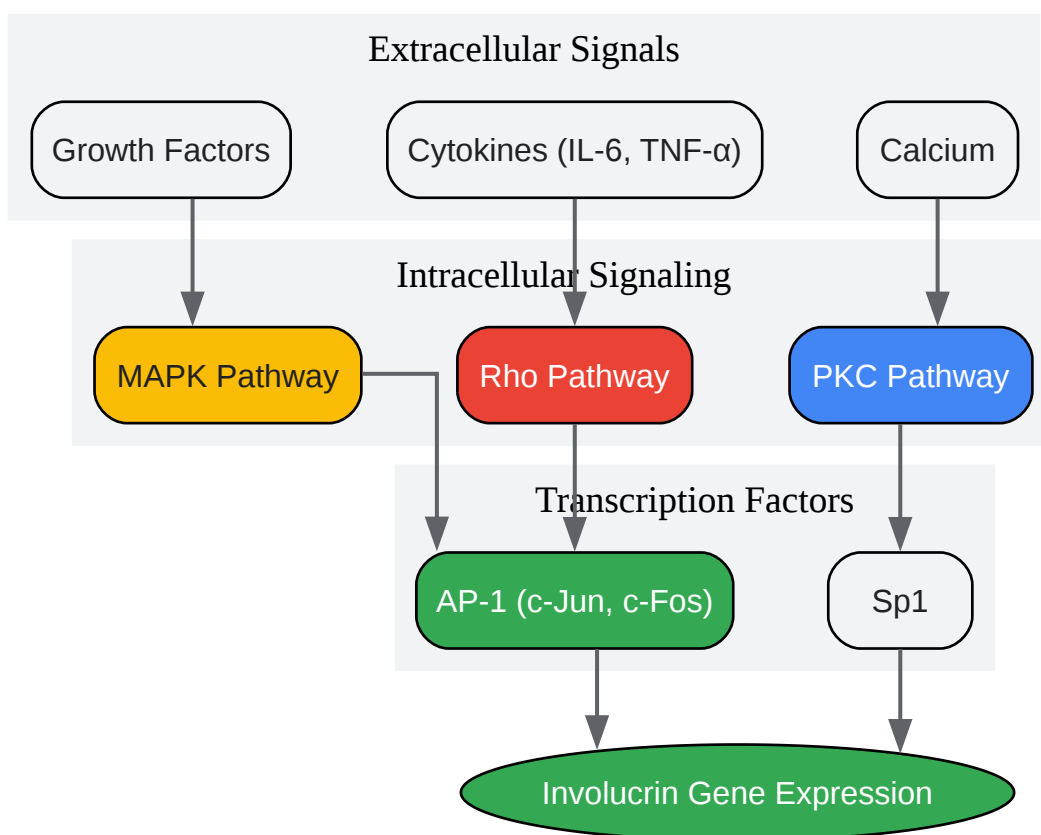
Table 1: Example of Quantitative Mass Spectrometry Data for **Involucrin** Co-IP

Protein ID	Gene Name	Protein Name	Peptide Spectrum Matches (PSMs) in Involucrin IP	PSMs in Control IgG IP	Fold Change (Involucrin IP / Control IP)
P07476	IVL	Involucrin	152	2	76.0
P23440	LOR	Loricrin	89	1	89.0
Q92954	PPL	Periplakin	65	3	21.7
O95409	EVPL	Envoplakin	58	2	29.0
P35908	SPRR1A	Small proline-rich protein 1A	45	0	-
P13645	KRT1	Keratin, type II cytoskeletal 1	35	5	7.0

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from **involucrin** Co-IP-MS experiments were not available in the searched literature.

Signaling Pathways Involving Involucrin Regulation

While the direct signaling roles of **involucrin**-containing protein complexes are still under investigation, the expression of **involucrin** itself is tightly regulated by various signaling pathways during keratinocyte differentiation.



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Figure 2: Signaling pathways regulating **involucrin** expression.

Several signaling cascades, including the Rho and Mitogen-Activated Protein Kinase (MAPK) pathways, converge on transcription factors like Activator Protein-1 (AP-1) and Specificity Protein 1 (Sp1) to regulate the expression of the **involucrin** gene.[5] Inflammatory cytokines such as IL-6 and TNF- α have also been shown to modulate **involucrin** expression, potentially through these pathways.[6]

Troubleshooting and Considerations

- **Antibody Selection:** The success of a Co-IP experiment heavily relies on the specificity and affinity of the antibody used for immunoprecipitation. It is crucial to use an antibody validated for IP.
- **Lysis Buffer Composition:** The choice of detergent and salt concentration in the lysis buffer is critical for maintaining protein-protein interactions while effectively solubilizing the proteins. Non-ionic detergents like NP-40 or Triton X-100 are generally preferred.
- **Washing Steps:** Stringent washing is necessary to minimize non-specific binding. However, overly harsh washing conditions can disrupt weak or transient interactions. Optimization of the number of washes and the salt concentration in the wash buffer may be required.
- **Controls:** Appropriate controls are essential for interpreting Co-IP results. These include using a non-specific isotype control IgG and performing the Co-IP with a lysate from cells that do not express the protein of interest (if possible).
- **Validation:** Putative binding partners identified by mass spectrometry should be validated by an independent method, such as reciprocal Co-IP followed by Western blotting.

By following these protocols and considerations, researchers can effectively utilize co-immunoprecipitation to identify and characterize the binding partners of **involucrin**, providing valuable insights into the complex process of skin barrier formation and its dysregulation in disease.

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